molecular formula C11H20O3 B14424358 1-Methoxy-7,12-dioxaspiro[5.6]dodecane CAS No. 84658-02-6

1-Methoxy-7,12-dioxaspiro[5.6]dodecane

Cat. No.: B14424358
CAS No.: 84658-02-6
M. Wt: 200.27 g/mol
InChI Key: LNZKTQJUHVJSHW-UHFFFAOYSA-N
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Description

1-Methoxy-7,12-dioxaspiro[5.6]dodecane is an organic compound with the molecular formula C10H18O2. It features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is known for its stability and interesting chemical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-7,12-dioxaspiro[5.6]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of toluene-4-sulfonic acid as a catalyst in toluene . The reaction conditions must be carefully monitored to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-7,12-dioxaspiro[5.6]dodecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-Methoxy-7,12-dioxaspiro[5.6]dodecane has several applications in scientific research:

    Chemistry: Used as a model compound to study spiro structures and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which 1-Methoxy-7,12-dioxaspiro[5.6]dodecane exerts its effects involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    7,12-Dioxaspiro[5.6]dodecane: Shares the spiro structure but lacks the methoxy group.

    3-Methyl-7,12-dioxaspiro[5.6]dodecane: Contains a methyl group instead of a methoxy group.

Uniqueness

1-Methoxy-7,12-dioxaspiro[5.6]dodecane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance its solubility and modify its chemical behavior compared to similar compounds.

Conclusion

1-Methoxy-7,12-dioxaspiro[56]dodecane is a fascinating compound with diverse applications in scientific research and industry

Properties

CAS No.

84658-02-6

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

5-methoxy-7,12-dioxaspiro[5.6]dodecane

InChI

InChI=1S/C11H20O3/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-14-11/h10H,2-9H2,1H3

InChI Key

LNZKTQJUHVJSHW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC12OCCCCO2

Origin of Product

United States

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